3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of a 4-chlorophenyl group and two methyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and β-diketones.
Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions where a suitable chlorophenyl derivative is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently .
Chemical Reactions Analysis
3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been investigated for its antimicrobial, antiviral, and anticancer activities.
Medicine: Due to its potential biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific functionalities
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused ring system and have been studied for their antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their potential as CDK2 inhibitors and anticancer agents.
Thieno[3,2-d]pyrimidin-4-one derivatives: These compounds have been explored for their therapeutic potential in treating various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYAUGGEXORRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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